N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound, also known as N-(4-carbamoylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide or N-[4-(aminocarbonyl)phenyl]-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, is a derivative of quinazoline . Quinazoline derivatives have been widely applied in the development of drug candidates due to their wide range of pharmacological effects, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . .
Mode of Action
It is known that many quinazoline derivatives exhibit antiproliferative activity against various cancer cell lines . They can inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest .
Biochemical Pathways
Given the antiproliferative activity of many quinazoline derivatives, it can be inferred that this compound may affect pathways related to cell proliferation, apoptosis, and the cell cycle .
Result of Action
The compound has shown considerable antiproliferative activity against various cancer cell lines . It significantly inhibits cell migration and colony formation, induces cellular apoptosis, and causes cell cycle arrest . These actions suggest that the compound has the potential to act as a valuable lead compound for the development of antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . Reaction conditions often include the use of catalysts such as Lewis acids, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., MCPBA), reducing agents (e.g., sodium borohydride), and various halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: Used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer agent with similar mechanisms of action.
Afatinib: Known for its efficacy in treating certain types of cancer.
Uniqueness
What sets N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide apart is its unique structure, which allows for specific interactions with a broader range of biological targets.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-25-18-13-15(21(28)24-16-9-6-14(7-10-16)20(23)27)8-11-17(18)22(29)26-12-4-3-5-19(25)26/h6-11,13,19H,2-5,12H2,1H3,(H2,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZFFORQQQADOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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